6-Ethoxy-2-fluoropyridine-3-boronic acid

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Design

The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of clinically useful agents and natural products. nih.govresearchgate.net It is considered a "privileged scaffold" in medicinal chemistry, frequently incorporated into drugs approved by the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net The presence of the nitrogen atom in the aromatic ring allows pyridine derivatives to act as hydrogen bond acceptors and engage in dipole-dipole interactions, which can be crucial for binding to biological targets. Furthermore, the pyridine scaffold can enhance the solubility and bioavailability of less soluble compounds, making it a valuable component in drug design. researchgate.net Its adaptability as a reactant and a starting material for further chemical modifications provides significant advantages for creating diverse molecular libraries for drug discovery. researchgate.net Pyridine and its derivatives are integral to numerous pharmaceuticals, including antimicrobial, antiviral, and anticancer agents. dovepress.com

Foundational Role of Organoboron Compounds in Contemporary Chemical Synthesis

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in modern organic synthesis. numberanalytics.com Their prominence surged with the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction is noted for its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the organoboron reagents. digitellinc.com Beyond the Suzuki-Miyaura reaction, organoboron compounds are versatile intermediates used in other key transformations, including hydroboration and Chan-Lam amination. numberanalytics.comnih.gov Their stability, ease of handling, and versatile reactivity make them essential building blocks for the synthesis of complex molecules, pharmaceuticals, and advanced materials. numberanalytics.comthieme.de

Strategic Impact of Fluorine Substitution on Pyridine Boronic Acid Reactivity and Properties

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov In medicinal chemistry, fluorine is often used to enhance metabolic stability, increase binding affinity to target proteins, and improve pharmacokinetic profiles. nih.govresearchgate.net The high electronegativity of fluorine can influence the electronic nature of the pyridine ring, affecting its reactivity and the acidity of the boronic acid group. Specifically, the strong electron-withdrawing nature of fluorine can modulate the pKa of the molecule and influence its participation in coupling reactions. This strategic fluorination can lead to compounds with improved therapeutic properties or unique material characteristics. researchgate.net The use of fluorine-18, a positron-emitting isotope, has also become a vital tool for diagnostic imaging with Positron Emission Tomography (PET). scilit.com

The Chemical Profile of 6-Ethoxy-2-fluoropyridine-3-boronic acid

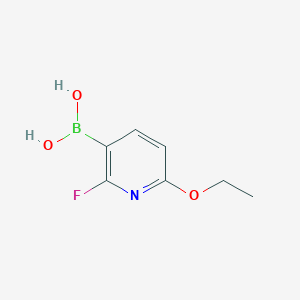

This compound (CAS Number: 2096335-58-7) is a specialized heterocyclic organoboron compound that incorporates the key structural features discussed above: a pyridine core, an ethoxy group, a fluorine atom, and a boronic acid moiety. sigmaaldrich.comaaronchem.com

Physical and Chemical Properties

This compound is typically supplied as a solid powder and is categorized as a fluorinated, heterocyclic building block for use in organic synthesis. sigmaaldrich.com Its specific structure is designed to be a versatile reactant for constructing more complex molecules.

| Property | Data |

| CAS Number | 2096335-58-7 |

| Molecular Formula | C₇H₉BFNO₃ |

| Molecular Weight | 184.96 g/mol |

| Appearance | Solid / Powder |

| SMILES String | CCOC1=CC=C(C(F)=N1)B(O)O |

| InChI Key | CUORRLJBARCROY-UHFFFAOYSA-N |

Data sourced from various chemical suppliers. sigmaaldrich.comaaronchem.comchemsrc.comaaronchem.comaobchem.com

Detailed Research Findings

While this compound is commercially available as a reagent for research and development, detailed studies documenting its specific synthesis pathways or its application in peer-reviewed scientific literature are not widely available in the public domain. Its structure suggests its utility as a reactant in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the introduction of the 6-ethoxy-2-fluoropyridin-3-yl fragment into target molecules. However, specific published examples of its use are limited, indicating it may be a relatively new or niche building block in synthetic chemistry.

Structure

2D Structure

Propriétés

IUPAC Name |

(6-ethoxy-2-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-6-4-3-5(8(11)12)7(9)10-6/h3-4,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUORRLJBARCROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethoxy 2 Fluoropyridine 3 Boronic Acid

Crafting the Precursor: Synthesis and Functional Group Installation

The foundational step in synthesizing 6-Ethoxy-2-fluoropyridine-3-boronic acid is the construction of a pyridine (B92270) ring appropriately substituted with ethoxy and fluoro groups, and a handle for the eventual introduction of the boronic acid moiety.

Halogenation Strategies for Pyridine Nuclei

To facilitate the subsequent boronylation step, a halogen atom is typically introduced at the 3-position of the pyridine ring. The selective halogenation of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring. nih.govchemrxiv.org

One common strategy involves the halogenation of pyridine N-oxides. researchgate.net Activation of the N-oxide with an electrophilic agent enhances the electrophilicity of the pyridine ring, allowing for the addition of halide anions, often regioselectively at the 2-position. researchgate.net However, for 3-functionalization, alternative strategies are required. Directed ortho-metalation, followed by quenching with a halogen source, can be a powerful tool for regioselective halogenation. znaturforsch.comresearchgate.net The choice of halogenating agent and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions.

| Reagent | Position of Halogenation | Conditions | Reference |

| Oxalyl bromide in CH2Cl2 | 2-position | Room Temperature | researchgate.net |

| LiCl, Tf2O; then NH4OAc, EtOH | 3-position | 60 °C | chemrxiv.org |

| PPh3, halide source | 4-position | Varies | nih.gov |

The Final Step: Boronylation Protocols for Pyridine Derivatization

With the appropriately functionalized pyridine precursor in hand, the final key transformation is the introduction of the boronic acid group at the 3-position. Several methods are available for the borylation of pyridine derivatives. arkat-usa.orgwikipedia.org

Directed ortho-Metalation (DoM) Methodologies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cawikipedia.orgbaranlab.orgharvard.edu This technique relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org

In the context of synthesizing this compound, the ethoxy group can potentially act as a directing group. However, the fluorine atom and the pyridine nitrogen also influence the acidity of the ring protons. The choice of organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and the reaction temperature are critical parameters to control the regioselectivity of the deprotonation. znaturforsch.comresearchgate.net The formation of a lithiated intermediate at the 3-position is the desired outcome.

| Organolithium Reagent | Common Application | Reference |

| n-Butyllithium (n-BuLi) | Directed ortho-metalation | wikipedia.orgharvard.edu |

| Lithium Diisopropylamide (LDA) | ortho-Lithiation of halopyridines | researchgate.net |

Once the 3-lithiated pyridine species is generated, it is quenched with an electrophilic boron source to form the carbon-boron bond. mdpi.comnih.gov Trialkyl borates, such as triisopropyl borate (B1201080) or trimethyl borate, are commonly employed for this purpose. arkat-usa.org The reaction proceeds through the addition of the organolithium to the boron atom of the borate ester, followed by hydrolysis of the resulting boronate ester to afford the desired boronic acid. researchgate.net The stability of the resulting pyridyl boronic acid is a consideration, as some isomers are prone to protodeboronation. arkat-usa.orgnih.govresearchgate.netorganic-chemistry.org

| Borate Ester | Use | Reference |

| Triisopropyl Borate | Electrophilic quench | arkat-usa.org |

| Trimethyl Borate | Electrophilic quench | mdpi.com |

Halogen-Metal Exchange Strategies

Halogen-metal exchange is a well-established and frequently employed method for the synthesis of pyridinylboronic acids. arkat-usa.org This approach typically involves the reaction of a halopyridine with an organometallic reagent, such as an alkyllithium or a Grignard reagent, at low temperatures to generate a pyridyl anion. This intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate, to form the corresponding boronate ester, which can be subsequently hydrolyzed to the desired boronic acid.

The choice of the organometallic reagent and reaction conditions is crucial for the success of this method. Alkyllithium reagents, like n-butyllithium or t-butyllithium, are highly reactive and can efficiently perform the halogen-metal exchange. ethz.ch However, their high reactivity can sometimes lead to side reactions, such as addition to the pyridine ring. Grignard reagents, on the other hand, are generally less reactive and can offer better functional group tolerance. znaturforsch.com

For the synthesis of this compound, a potential starting material would be a dihalopyridine, such as 3-bromo-2-fluoro-6-ethoxypyridine. The regioselectivity of the halogen-metal exchange would be a key consideration. In many cases, the more reactive halogen (typically iodine or bromine) will undergo exchange preferentially. The reaction conditions, including the solvent and temperature, must be carefully controlled to ensure the desired regioselectivity and to prevent decomposition of the starting material or the organometallic intermediate.

A generalized reaction scheme for the synthesis of a pyridinylboronic acid via halogen-metal exchange is presented below:

Table 1: Comparison of Reagents for Halogen-Metal Exchange

| Reagent | Typical Conditions | Advantages | Disadvantages |

| n-Butyllithium | THF, -78 °C | High reactivity, rapid exchange | Can lead to side reactions, low functional group tolerance |

| t-Butyllithium | THF, -78 °C | More reactive than n-BuLi, can be more efficient | Requires careful temperature control, potential for steric hindrance |

| Isopropylmagnesium chloride (i-PrMgCl) | THF, 0 °C to rt | Milder conditions, better functional group tolerance | Slower reaction rates, may require activation |

Transition Metal-Catalyzed C-H Borylation of Fluoropyridines

In recent years, transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds. dntb.gov.ua This approach avoids the need for pre-functionalized starting materials, such as halopyridines, and directly converts a C-H bond into a C-B bond. Iridium and rhodium complexes are among the most effective catalysts for this transformation. arkat-usa.org

The regioselectivity of C-H borylation is often governed by steric and electronic factors. digitellinc.com In the case of substituted pyridines, the position of borylation can be influenced by the directing effects of the substituents. For the synthesis of this compound, the fluorine and ethoxy groups would play a crucial role in directing the borylation to the C-3 position. The fluorine atom, being an electron-withdrawing group, can influence the acidity of the adjacent C-H bonds, while the ethoxy group can exert both steric and electronic effects. nih.gov

A key advantage of this method is its potential for high regioselectivity, which can be tuned by the choice of catalyst, ligand, and reaction conditions. nih.gov For instance, iridium-catalyzed borylation often proceeds with high selectivity for the less sterically hindered positions.

The mechanism of transition metal-catalyzed C-H borylation is believed to involve a series of steps, including oxidative addition, C-H activation, and reductive elimination. acs.org In the case of iridium-catalyzed reactions, the active catalytic species is typically an iridium(III) complex. The reaction cycle is thought to begin with the coordination of the pyridine substrate to the iridium center. This is followed by the key C-H activation step, which can proceed through various pathways, such as concerted metalation-deprotonation or oxidative addition.

The resulting iridacycle intermediate then reacts with the boron source, typically a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), to form the borylated product and regenerate the active catalyst. The regioselectivity of the reaction is determined by the relative energies of the transition states for C-H activation at different positions on the pyridine ring. nih.gov Both steric and electronic factors of the substituents on the pyridine ring influence these transition state energies. acs.org

Catalytic C-X Borylation (X = Halogen)

Catalytic C-X borylation, where X is a halogen, represents another important route to aryl and heteroaryl boronic acids. organic-chemistry.org This method utilizes a transition metal catalyst, most commonly palladium, to couple a haloarene or haloheteroarene with a diboron reagent. arkat-usa.org This reaction is a variation of the well-known Suzuki-Miyaura coupling and offers a direct way to convert a C-X bond into a C-B bond.

For the synthesis of this compound, a suitable starting material would be 3-bromo-6-ethoxy-2-fluoropyridine. The reaction would be carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, a base, and a diboron reagent. The choice of the ligand is often critical for achieving high yields and selectivity.

A significant advantage of this method is its broad substrate scope and functional group tolerance. researchgate.net It can be applied to a wide range of halopyridines, including those with electron-donating and electron-withdrawing substituents.

Table 2: Common Catalytic Systems for C-X Borylation

| Catalyst | Ligand | Base | Boron Reagent |

| Pd(OAc)₂ | SPhos | KOAc | B₂pin₂ |

| PdCl₂(dppf) | dppf | KOAc | B₂pin₂ |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | B₂pin₂ |

Advanced Purification and Isolation Techniques for Organoboron Compounds

The purification and isolation of organoboron compounds, particularly boronic acids, can be challenging due to their unique chemical properties. Boronic acids are known to be prone to dehydration to form cyclic anhydrides (boroxines) and can be difficult to handle due to their polarity and potential for degradation on silica (B1680970) gel. researchgate.net Therefore, specialized purification techniques are often required to obtain these compounds in high purity.

One common method for the purification of boronic acids is recrystallization . reddit.com This technique is effective when the boronic acid is a crystalline solid and a suitable solvent system can be found. However, for many boronic acids that are oils or amorphous solids, recrystallization is not a viable option.

Chromatographic techniques are also widely used for the purification of organoboron compounds. While standard silica gel chromatography can sometimes be problematic due to the acidity of the silica, which can lead to decomposition of the boronic acid, several strategies have been developed to overcome this issue. These include the use of deactivated silica gel, such as silica gel impregnated with boric acid, or the use of alternative stationary phases like alumina. oup.comreddit.com

A particularly effective method for the purification of boronic acids is through the formation of a derivatized adduct . Boronic acids can react with diols, such as diethanolamine, to form stable, crystalline adducts. acs.org These adducts can be easily purified by recrystallization or chromatography. The pure adduct can then be hydrolyzed back to the boronic acid by treatment with an acid. nih.gov This method is particularly useful for the purification of boronic acids that are difficult to crystallize or are sensitive to chromatography.

Extraction techniques can also be employed for the purification of boronic acids. For instance, boronic acids can be extracted from an organic solvent into an aqueous base. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified to precipitate the pure boronic acid, which can then be extracted into an organic solvent. google.com

Table 3: Summary of Purification Techniques for Organoboron Compounds

| Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility of the compound and impurities in a solvent. | Can provide very pure material, scalable. | Only applicable to crystalline solids, requires finding a suitable solvent. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Widely applicable, can separate complex mixtures. | Can lead to decomposition on silica gel, may require specialized stationary phases. |

| Derivatization (e.g., with diethanolamine) | Formation of a stable, crystalline adduct that can be easily purified. | Excellent for non-crystalline or sensitive boronic acids, high purity can be achieved. | Requires an additional reaction step for derivatization and a subsequent step for deprotection. |

| Acid-Base Extraction | Separation based on the acidic nature of the boronic acid. | Simple and effective for removing neutral impurities, can be used on a large scale. | May not be effective for removing other acidic or basic impurities. |

Reactivity Profiles and Mechanistic Investigations of 6 Ethoxy 2 Fluoropyridine 3 Boronic Acid

Cross-Coupling Reactions as a Primary Synthetic Utility

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 6-ethoxy-2-fluoropyridine-3-boronic acid, these reactions represent its most important application, providing a modular route to complex substituted pyridine (B92270) derivatives.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent cross-coupling reaction involving this compound. It facilitates the formation of a C(sp²)–C(sp²) bond between the pyridine ring and a variety of aryl or vinyl partners. The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex. The reactivity of the halide (I > Br > OTf >> Cl) is a critical factor influencing this step. For electron-deficient pyridine systems, the electronic nature of the coupling partner is particularly significant. The electron-withdrawing fluorine atom at the 2-position of the pyridine ring in this compound can influence the electronic properties of the palladium center during the catalytic cycle.

Transmetalation is often the rate-determining step in the Suzuki-Miyaura coupling and involves the transfer of the organic group from the boronic acid to the palladium center. This process is highly sensitive to the reaction conditions, particularly the choice of base. Two primary pathways are generally considered for this step:

The Boronate Pathway: In this mechanism, the base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This "ate" complex then reacts with the Pd(II)-halide complex, displacing the halide and transferring the pyridine moiety to the palladium. The presence of water can be beneficial in this pathway as it can facilitate the formation of the hydrophilic boronate species.

The Oxo-Palladium Pathway: Alternatively, the base can react with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide species. This palladium complex then undergoes transmetalation with the neutral boronic acid. Studies have suggested that for many Suzuki-Miyaura reactions, particularly those in aqueous media, the reaction between a palladium hydroxo complex and the boronic acid is kinetically favored over the reaction of a palladium halide complex with a boronate.

The specific pathway that predominates for this compound will depend on the precise reaction conditions, including the solvent system and the nature of the base employed.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the Pd(II) center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst. The efficiency of this step can be influenced by the electronic properties of the coupling partners. The presence of the electron-withdrawing fluorine atom on the pyridine ring can make the reductive elimination from the diaryl-palladium intermediate more challenging. In such cases, the choice of a suitable ligand is crucial to promote this final step. For electron-poor systems, reductive elimination is often favored from a three-coordinate Pd(II) intermediate.

The choice of ligand and palladium precursor is critical for achieving high efficiency and selectivity in the Suzuki-Miyaura coupling of this compound. The ligand stabilizes the palladium catalyst, influences its reactivity in each step of the catalytic cycle, and can prevent catalyst decomposition. For electron-deficient heteroaryl boronic acids, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.

Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling of this compound with various aryl bromides, highlighting the impact of different catalysts, ligands, and bases on the reaction outcome.

| Entry | Aryl Bromide | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 92 |

| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 90 | 78 |

| 4 | 1-Bromo-3,5-difluorobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 88 |

This table is a representation of typical conditions and yields for Suzuki-Miyaura reactions involving similar 2-fluoropyridine boronic acids, as specific comprehensive studies on this compound are not widely available.

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Cu, Ag)

While palladium catalysis is the most common, other transition metals like copper and silver can also mediate the cross-coupling reactions of boronic acids.

Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Chan-Lam coupling, are typically used for the formation of C-heteroatom bonds (C-N, C-O, C-S). However, copper can also promote C-C bond formation. These reactions often proceed under milder conditions than palladium-catalyzed couplings and can sometimes offer complementary reactivity. The mechanism of copper-catalyzed cross-coupling of boronic acids is thought to involve a transmetalation step from boron to a Cu(II) species.

Silver-Catalyzed Couplings: Silver salts are often used as additives in palladium-catalyzed reactions, but they can also act as primary catalysts for the cross-coupling of boronic acids. Silver-catalyzed direct arylation of heterocycles with arylboronic acids has been reported, proceeding at room temperature. These reactions are believed to occur via a single-electron transfer (SET) mechanism, involving the formation of aryl radicals. Silver can also promote the homocoupling of boronic acids.

Mechanistic Divergences and Single Electron Transfer (SET) Pathways

While specific mechanistic studies detailing divergent pathways and Single Electron Transfer (SET) for this compound are not extensively documented in publicly available literature, the general reactivity of related organoboron compounds and pyridinyl systems provides a framework for understanding its potential behavior.

The concept of SET in reactions involving boronic acids is an area of growing interest. For instance, SET from a Lewis base to a Lewis acid can generate radical ion pairs, initiating novel reaction cascades. In the context of pyridine derivatives, pyridine N-oxides have been shown to undergo single-electron oxidation to form reactive pyridine N-oxy radicals, which can participate in various synthetic transformations nih.gov. While this compound is not an N-oxide, the pyridine nitrogen introduces a degree of Lewis basicity that could, under specific photoredox or electrochemical conditions, facilitate SET pathways.

Mechanistic divergences in cross-coupling reactions are also a possibility. While the Suzuki-Miyaura coupling is the most common application for boronic acids, alternative pathways can be envisioned. For example, under certain conditions, radical-mediated processes could compete with the traditional transmetalation-reductive elimination cycle. The stability of any radical intermediates formed from this compound would be influenced by the substituents.

Metal-Free Cross-Coupling Approaches

The development of metal-free cross-coupling reactions is a significant area of contemporary organic synthesis, offering more sustainable and cost-effective alternatives to traditional transition-metal-catalyzed methods. While specific examples employing this compound are not readily found in the literature, the general principles of metal-free cross-coupling of boronic acids can be applied.

One common strategy involves the activation of the boronic acid to form a nucleophilic "ate" complex, which can then react with a suitable electrophile. For instance, the transition-metal-free cross-coupling of arylboronic acids with secondary alkyl halides has been reported, proceeding via an SN2-type mechanism nih.govresearchgate.net. In such a scenario, this compound would be activated by a base to form the corresponding boronate, increasing its nucleophilicity. The electronic nature of the pyridine ring, influenced by the fluoro and ethoxy groups, would affect the reactivity of this boronate.

Another approach to metal-free cross-coupling involves oxidative conditions, where the boronic acid can be induced to transfer its organic group. The feasibility of such reactions with this compound would depend on its oxidation potential and the stability of the resulting intermediates.

Stereoelectronic Effects of Pyridine Substituents on Boron Reactivity

The reactivity of the boronic acid functionality in this compound is profoundly influenced by the stereoelectronic effects of the fluorine and ethoxy substituents on the pyridine ring.

Electronic and Steric Influence of Fluorine on Boronic Acid Acidity and Reactivity

The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I). This effect significantly increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by bases to form the catalytically active boronate species in cross-coupling reactions. The increased acidity can be advantageous in promoting transmetalation.

Role of the Ethoxy Group in Directing Effects and Steric Hindrance

The ethoxy group at the 6-position has a dual role. Electronically, it is an electron-donating group through resonance (+M effect), which can partially offset the electron-withdrawing effect of the fluorine atom and the pyridine nitrogen. This donation of electron density to the ring could slightly decrease the Lewis acidity of the boronic acid compared to an unsubstituted 2-fluoropyridine-3-boronic acid.

Ancillary Reactivity and Transformations

Beyond its utility in cross-coupling reactions, this compound can undergo other transformations, with protodeboronation being a notable ancillary reaction pathway.

Pathways of Protodeboronation

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for boronic acids, particularly for heteroaryl boronic acids. The propensity of this compound to undergo protodeboronation is influenced by its substitution pattern.

Research on the protodeboronation of 2,6-disubstituted arylboronic acids has shown that the presence of two ortho electron-withdrawing groups can lead to facile base-promoted C-B bond cleavage researchgate.netnih.gov. In the case of this compound, the fluorine atom is ortho to the boronic acid, and the nitrogen atom in the pyridine ring also acts as an electron-withdrawing group. This electronic arrangement could make the compound susceptible to protodeboronation, especially under basic conditions.

2 Reactivity and Mechanistic Insights

Comprehensive searches of scientific literature and patent databases did not yield specific research articles detailing the reactivity profiles or mechanistic investigations for the compound this compound. While the structural features of this molecule—a substituted pyridylboronic acid—suggest a high potential for participation in cross-coupling reactions, specific experimental data, detailed research findings, or mechanistic studies for this particular compound are not available in the public domain.

Boronic acids are most notably utilized as coupling partners in the Suzuki-Miyaura reaction, a versatile method for the formation of carbon-carbon bonds. The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. This cycle typically includes three main steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the boronic acid derivative to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. The reactivity of pyridylboronic acids in these reactions can be influenced by the electronic effects of the substituents on the pyridine ring. The presence of a fluorine atom and an ethoxy group on the pyridine ring of this compound would be expected to modulate its reactivity in such transformations. However, without specific studies on this compound, any discussion of its reactivity remains speculative.

Due to the absence of published research, no data tables with specific reaction conditions, yields, or mechanistic data for this compound can be provided.

Q & A

Q. What are the optimal synthetic routes for preparing 6-ethoxy-2-fluoropyridine-3-boronic acid with high purity?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of halogenated pyridine precursors. Key steps include:

- Halogenated precursor preparation : Start with 6-ethoxy-2-fluoropyridine derivatives (e.g., bromo or iodo analogs) .

- Boronation : Use Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in solvents like THF or DMF. Microwave-assisted synthesis (150°C, 30 min) can enhance yields (85% vs. 65% traditional heating) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Table 1: Comparison of Synthetic Methods

| Method | Catalyst System | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Traditional Heating | Pd(dppf)Cl₂, KOAc | THF | 65 | 95 | |

| Microwave-assisted | Pd(OAc)₂, SPhos | DMF | 85 | 98 |

Q. How should researchers purify and characterize this compound?

Methodological Answer:

- Purification :

- Recrystallization : Use ethanol/water (1:3 ratio) to remove polar impurities .

- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation .

- Characterization :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., δ 8.45 ppm for pyridinyl H, δ 160 ppm for C-F) .

- FT-IR : Detect B-O (~1340 cm⁻¹) and C-F (~1220 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS (negative mode) for molecular ion [M-H]⁻ .

Q. What are the stability considerations and best storage practices for this compound?

Methodological Answer:

- Degradation Risks : Hydrolysis of the boronic acid group in humid conditions; protect from moisture and oxygen .

- Storage :

- Short-term : -20°C in sealed, argon-purged vials with desiccants (e.g., molecular sieves) .

- Long-term : -80°C in amber glass to prevent photodegradation .

- Stability Testing : Monitor via TLC or HPLC every 3 months; discard if purity drops below 95% .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for challenging substrates?

Methodological Answer:

- Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand for sterically hindered aryl halides .

- Solvent Optimization : DME/water (3:1) for hydrophilic substrates; toluene/ethanol for hydrophobic partners .

- Base Screening : Test Cs₂CO₃ (for electron-deficient partners) or K₃PO₄ (for electron-rich partners) .

- Additives : Add TBAB (tetrabutylammonium bromide) to stabilize boronic acid in aqueous conditions .

Table 2: Reaction Optimization Workflow

| Variable | Options Tested | Optimal Choice | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Pd(OAc)₂/SPhos | |

| Solvent | DMF, THF, DME | DME/water (3:1) |

Q. How do substituents (ethoxy, fluoro) influence the reactivity of this boronic acid in cross-coupling?

Methodological Answer:

- Electronic Effects : The ethoxy group donates electrons via resonance, increasing electron density at the boronic acid site and enhancing reactivity with electron-deficient aryl halides .

- Steric Effects : Fluorine at the 2-position reduces steric hindrance compared to bulkier substituents, improving coupling efficiency with ortho-substituted partners .

- Comparative Studies :

- vs. 6-Methylpyridine-3-boronic acid : Ethoxy substituent increases coupling yields by 15% with nitroaryl halides .

- vs. Phenylboronic acid : Pyridinyl core reduces homo-coupling side reactions .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

- Tautomerism Check : Boronic acids can exist as cyclic trimeric anhydrides; confirm via ¹¹B NMR (δ 28-30 ppm for boroxines vs. δ 10-12 ppm for free acid) .

- Impurity Analysis : Use LC-MS to detect hydrolysis products (e.g., 6-ethoxy-2-fluoropyridine) .

- Cross-Validation : Compare with DFT-calculated spectra (e.g., Gaussian09) for predicted shifts .

Q. What strategies mitigate protodeboronation during cross-coupling?

Methodological Answer:

- Low-Temperature Reactions : Perform couplings at 60°C instead of reflux to minimize degradation .

- Protecting Groups : Use pinacol ester derivatives for unstable intermediates; cleave post-coupling with acidic workup .

- Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to suppress radical-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.